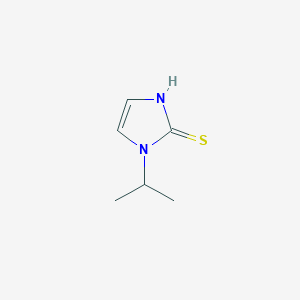
3-Bromo-2-(methylthio)pyridine
Descripción general
Descripción
3-Bromo-2-(methylthio)pyridine is a chemical compound that serves as a key precursor in the synthesis of various heterocyclic compounds, particularly thieno[2,3-b]pyridines and thieno[3,2-b]pyridines. These compounds have been the subject of research due to their potential applications in organic chemistry and materials science, including their use in the development of new pharmaceuticals and nonlinear optical materials .
Synthesis Analysis
The synthesis of 3-bromo-2-(methylthio)pyridine typically involves regiocontrolled nucleophilic aromatic substitution (SNAr) reactions. For instance, the compound can be synthesized from 3-bromo-2-chloropyridine or 2-bromo-3-fluoropyridine using sodium methanethiolate (NaSMe) to introduce the methylthio group. This step is crucial for the subsequent formation of thieno[2,3-b]pyridines through Sonogashira coupling and halocyclization reactions . Additionally, the synthesis of related compounds, such as 3-acetyl-6-methyl-2-(methylthio)pyridine, has been reported, which involves reactions with methyllithium and subsequent bromination reactions to yield various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-(methylthio)pyridine and its derivatives has been studied using various spectroscopic techniques and computational methods. For example, X-ray diffraction (XRD) and density functional theory (DFT) have been used to characterize the structure of related bromopyridine derivatives, confirming the correspondence between experimental and theoretical data. The electronic structure and properties of these compounds have also been investigated using UV-Vis analysis and frontier molecular orbital (FMO) analysis, indicating potential bioactivity .
Chemical Reactions Analysis
3-Bromo-2-(methylthio)pyridine undergoes various chemical reactions that are essential for the synthesis of more complex molecules. For instance, halogenation reactions have been used to introduce additional halogen atoms into the thienopyridine ring, which can lead to various transformation products, including nitro-halo compounds . Bromination reactions have also been studied in the context of dithienopyridines, where disubstitution at the C ring has been observed .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-(methylthio)pyridine derivatives have been explored through experimental and computational studies. The compounds exhibit interesting optical properties, such as nonlinear optical behavior, which can be greater than that of urea due to the conjugation effect. The chemical reactivity of these compounds has been assessed by mapping molecular electrostatic potential (MEP) over their stabilized geometries. Additionally, the biological activities of these compounds have been confirmed through experimental assays against bacteria and fungi .
Aplicaciones Científicas De Investigación
Synthesis and Reaction Studies
3-Bromo-2-(methylthio)pyridine serves as a versatile intermediate in organic synthesis. For example, it has been used in the synthesis of various heterocyclic compounds through bromination reactions, highlighting its utility in the creation of complex molecular structures (Zav’yalova, Zubarev, & Shestopalov, 2009). Additionally, its application in regiocontrolled nucleophilic aromatic substitution reactions to synthesize thienopyridines demonstrates its significance in the field of chemical synthesis (Begouin, Peixoto, & Queiroz, 2013).
Quantum Mechanical Investigations
Studies involving quantum mechanical investigations on derivatives of 3-Bromo-2-(methylthio)pyridine have been conducted. These studies focus on the electronic properties and potential applications of these compounds, such as their use as chiral dopants for liquid crystals (Ahmad et al., 2017).
Synthesis of Novel Compounds
The compound is used in the synthesis of new molecular structures. For example, it has been utilized in the synthesis of pyridine-based derivatives via Suzuki cross-coupling reactions, indicating its role in expanding the diversity of chemical compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).
Biological Applications
While focusing on the non-drug-related aspects, 3-Bromo-2-(methylthio)pyridine has been used in the synthesis of compounds for biological evaluations, such as testing against various tumor-cell lines and viruses. This suggests its potential in the field of medicinal chemistry (Hemel et al., 1994).
Safety And Hazards
The safety data sheet for 3-Bromo-2-(methylthio)pyridine indicates that it should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .
Propiedades
IUPAC Name |
3-bromo-2-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUCGBRGXJVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501580 | |
| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(methylthio)pyridine | |
CAS RN |
51933-77-8 | |
| Record name | 3-Bromo-2-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51933-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)









![6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde](/img/structure/B1281529.png)